![molecular formula C20H23N5 B5540598 3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)
3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds similar to "3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile", often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. Such synthetic routes provide access to a variety of substituted and disubstituted derivatives, highlighting the versatility of synthetic methods in accessing complex heterocyclic systems (Rida, Soliman, Badawey, & Kappe, 1988).
Molecular Structure Analysis
Molecular structure determination of pyrido[1,2-a]benzimidazole derivatives is crucial for understanding their chemical reactivity and biological activity. Techniques such as NMR, MS, IR spectra, elemental analysis, and X-ray crystallography have been used to characterize these compounds, ensuring a deep understanding of their molecular architecture and facilitating further modifications (Yan, Wang, Song, & Sun, 2009).
Chemical Reactions and Properties
Pyrido[1,2-a]benzimidazole derivatives undergo a variety of chemical reactions, including Vilsmeier-Haack formylation, chlorination, and conversion to azido, amino, piperidino, and methoxy derivatives. These reactions are pivotal in diversifying the structural and functional attributes of these compounds, enhancing their utility in various chemical and biological contexts (Rida et al., 1988).
Scientific Research Applications
Synthesis and Derivatives
This compound is part of a broader family of benzimidazole condensed ring systems and pyrido[1,2-a]benzimidazole derivatives. Research has demonstrated methods for synthesizing substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives. These syntheses involve the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to tricyclic compounds with potential for further modification into N-5 methyl or N-5 ethyl derivatives. Some derivatives have shown strong in vitro activity against S. aureus, though they were inactive against P-388 lymphocytic leukemia in mice (Rida, Soliman, Badawey, & Kappe, 1988).
Fluorescent Properties and DNA Detection
The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties have been explored. Key compounds in this synthesis demonstrated potential as fluorescent whitening agents for polyester fibers. This highlights the material science applications of these derivatives, specifically in enhancing the brightness and appearance of textiles (Rangnekar & Rajadhyaksha, 1986). Furthermore, novel aminated benzimidazo[1,2-a]quinolines with substitutions like piperidine have been developed for potential use as DNA-specific fluorescent probes, indicating their utility in biochemical and medical research for detecting and visualizing DNA (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Anticancer and Antimicrobial Potential
Derivatives synthesized with 3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile frameworks have been screened for their anticancer potential on certain cell lines, indicating a promising avenue for developing novel anticancer agents. Additionally, these derivatives have been evaluated for their antibacterial and antioxidant activities, underscoring their potential in creating new therapeutic agents (Kalpana, Rani, Seshadri, & Kiran, 2021).
Chemical Reactivity and Heterocyclic Synthesis
Studies on the chemical reactivity of related compounds towards various substrates have enabled the synthesis of novel pyrido[1,2-a]benzimidazoles and other heterocyclic compounds. These syntheses contribute to the understanding of chemical reactivity patterns and offer new methods for producing complex heterocyclic structures that could have pharmaceutical and material science applications (Ibrahim, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-15-13-19(22-9-12-24-10-5-2-6-11-24)25-18-8-4-3-7-17(18)23-20(25)16(15)14-21/h3-4,7-8,13,22H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSAPMKHSXPSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{[2-(piperidin-1-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile |
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